molecular formula C21H21N3O5 B2358530 Phenyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234886-54-4

Phenyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2358530
CAS No.: 1234886-54-4
M. Wt: 395.415
InChI Key: FLQFSBCNEOVPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroinflammation Imaging

  • PET Imaging of Microglia : A compound, [11C]CPPC, related to the molecule , has been utilized as a PET radiotracer specific for CSF1R, a microglia-specific marker. This tracer aids in noninvasively imaging reactive microglia and disease-associated microglia, contributing to neuroinflammation in vivo. It has potential applications in studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy. This technology is invaluable for developing new therapeutics for neuroinflammation, especially targeting CSF1R, by providing a repeatable, noninvasive readout in patients and measuring drug target engagement (Horti et al., 2019).

Analytical and Spectral Studies

  • Furan Ring Containing Organic Ligands : Research on furan ring-containing organic ligands, such as the synthesis and characterization of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate derivatives, has shown their potential in forming transition metal complexes with antimicrobial properties. These compounds have been characterized through various analytical techniques and tested for antibacterial activities against both gram-positive and gram-negative bacteria, showcasing diverse inhibitory activities (Patel, 2020).

Antiprotozoal Agents

  • Dicationic Imidazo[1,2-a]pyridines : Compounds synthesized from furan-containing precursors have shown potent DNA affinities and significant in vitro and in vivo activities against protozoal pathogens like T. b. rhodesiense and P. falciparum. These findings highlight their potential as therapeutic agents for diseases like sleeping sickness and malaria, with some compounds showing promising cure rates in animal models (Ismail et al., 2004).

Antipsychotic and Antitumor Agents

  • Spiro[isobenzofuran-1(3H),4'-piperidines] : Derivatives have been synthesized and evaluated as potential central nervous system agents. These compounds are part of research efforts aimed at identifying novel therapeutic agents with applications in treating neuropsychiatric conditions and potentially targeting specific cancer types through mechanisms involving the inhibition of key biological targets (Bauer et al., 1976).

Properties

IUPAC Name

phenyl 4-[[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c25-20(17-13-19(29-23-17)18-7-4-12-27-18)22-14-15-8-10-24(11-9-15)21(26)28-16-5-2-1-3-6-16/h1-7,12-13,15H,8-11,14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQFSBCNEOVPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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